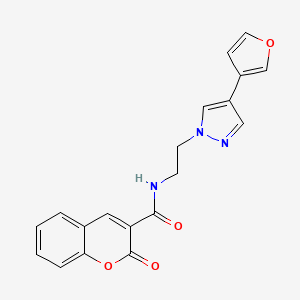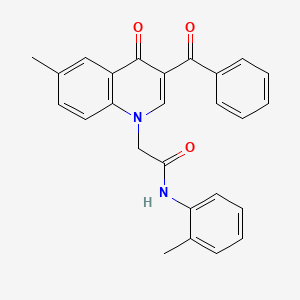
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a chemical derivative that belongs to a class of organic compounds known for their potential biological activities. The structure of this compound suggests that it is a hybrid molecule combining a naphthalene moiety with a thiophene and a morpholine ring through an acetamide linker.
Synthesis Analysis
The synthesis of related N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been reported using a one-pot three-component synthesis method . This method involves the reaction of 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol under reflux conditions. Although the specific synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is not detailed, it is likely that a similar synthetic approach could be employed, substituting the appropriate morpholino-containing aldehyde and amide precursors.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide has been studied. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring system is planar, and the side chain adopts a conformation that allows the amide and aromatic groups to be approximately parallel . This information suggests that the naphthalene moiety in our compound of interest would also likely exhibit a planar conformation, which could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
While specific chemical reactions of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide are not provided, the presence of functional groups such as the acetamide and aromatic rings suggests that it could undergo reactions typical of these groups. For example, the acetamide group could be involved in hydrolysis or nucleophilic substitution reactions, while the aromatic rings might participate in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Broad-Spectrum Antifungal Agents
Research into 2-oxo-morpholin-3-yl-acetamide derivatives, closely related to the compound of interest, revealed their effectiveness as fungicidal agents against Candida and Aspergillus species. These findings underscore the potential of such compounds for developing new antifungal therapies, highlighting the importance of structural optimization for enhancing plasmatic stability and in vivo efficacy (Bardiot et al., 2015).
Antiproliferative Activities Against Cancer Cell Lines
A study on certain acetamide derivatives, including N-(naphthalen-2-yl)acetamide and its variations, demonstrated their antiproliferative activities against a panel of human cancer cell lines. Notably, one derivative showed potent activity against nasopharyngeal carcinoma cells, indicating the potential therapeutic applications of these compounds in cancer treatment (I‐Li Chen et al., 2013).
Antimicrobial and Antioxidant Properties
Another study explored the antimicrobial activity of a single crystal containing a morpholin-4-yl phenyl moiety, which shares structural similarities with the compound of interest. This research not only demonstrated the compound's antimicrobial potential but also supported the importance of molecular docking studies in identifying promising antimicrobial agents (Ranjith et al., 2014).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-14-27-21)24-10-12-26-13-11-24/h1-9,14,20H,10-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADADMIWEPSNETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)



![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)


![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)
![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)
